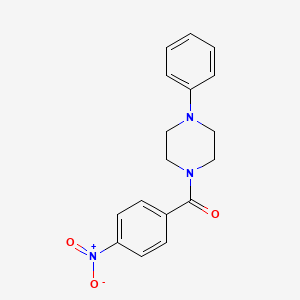

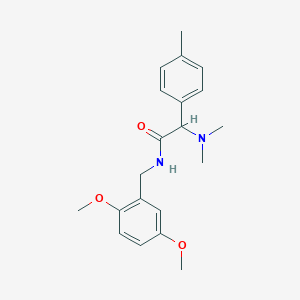

![molecular formula C22H13NO2 B5560734 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[f]isoindole derivatives involves multistep organic reactions, starting from specific naphthalene and amine precursors. For instance, Claessens et al. (2008) describe a method starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, reacting with primary amines to yield benzo[f]isoindole-4,9-diones via CAN-mediated oxidation or alternative pathways involving 2,3-dihydrobenzo[f]isoindoles which spontaneously oxidize (Claessens et al., 2008).

Scientific Research Applications

Synthesis Techniques

Synthesis of benzo[f]isoindole-4,9-diones :Claessens et al. (2008) describe a synthesis process for benzo[f]isoindole-4,9-diones starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation. This method offers an alternative route for synthesizing benzo[f]isoindole-4,9-diones, which might include 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Claessens et al., 2008).

New Synthesis Routes :Deblander et al. (2009) developed two synthetic routes for substituted benzo[f]isoindole-4,9-diones. These methods include N-trifluoroacetyl-protected naphthoquinones and subsequent bromomethylation and N-deprotection, offering insights into novel synthesis pathways that could potentially apply to 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Deblander et al., 2009).

Molecular Transformations and Chemical Reactions

Photochemical Cycloaddition :Gilgen et al. (1974) explored photochemical cycloaddition reactions involving 2,3-Diphenyl-2H-azirine and 1,4-benzoquinones to form 2H-isoindole-4,7-diones. This research could provide a framework for understanding similar photochemical transformations of 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Gilgen et al., 1974).

Solvation and Gel-Formation in Imide Derivatives :Singh and Baruah (2008) investigated how solvation controls reaction paths and gel-formation in imide derivatives, including 2-(2-amino-4-nitrophenyl)-benzo[d,e]isoquinoline-1,3-dione. This study could offer insights into the behavior of similar compounds like 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in different solvents (Singh & Baruah, 2008).

Biomedical Applications

Anticancer Properties :Dang Thi et al. (2015) conducted research on the synthesis and anticancer properties of new (dihydro)pyranonaphthoquinones and their analogs, providing a potential application area for 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in cancer research (Dang Thi et al., 2015).

Targeting Breast Cancer :Gilbert et al. (2020) identified a naphthalimide analogue, similar in structure to 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione, which selectively targets breast cancer via the arylhydrocarbon receptor pathway. This suggests potential biomedical applications of related compounds in targeting specific cancer types (Gilbert et al., 2020).

Antimicrobial Activity :Sakram et al. (2018) explored the microwave-assisted synthesis of novel 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-diones and tested their antimicrobial activity. This highlights the potential of similar compounds like 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in antimicrobial applications (Sakram et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-naphthalen-2-ylbenzo[f]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO2/c24-21-19-12-16-7-3-4-8-17(16)13-20(19)22(25)23(21)18-10-9-14-5-1-2-6-15(14)11-18/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNOOGIBREOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yl)-1H-benzo[f]isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

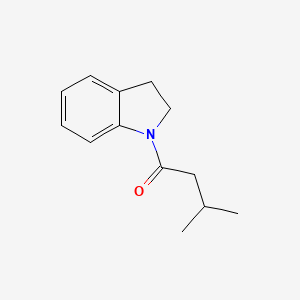

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

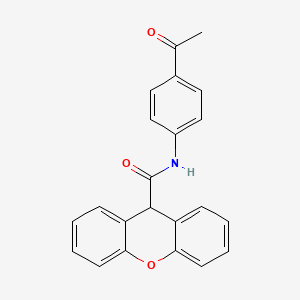

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)

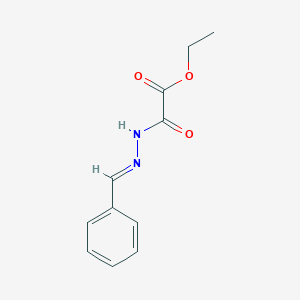

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)

![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)

![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)